Acrizanib

Kinase selectivity VEGFR-2 inhibition Off-target profiling

Acrizanib (LHA510) is the only VEGFR-2 inhibitor rationally optimized via iterative SAR for topical ocular delivery, achieving an unparalleled >21,000-fold posterior eye chamber-to-plasma AUC ratio. Unlike multi-targeted oncology VEGFR inhibitors (Axitinib, Apatinib), Acrizanib's restricted kinase profile—≤10% residual activity against only 13 of >400 kinases—eliminates confounding PDGFR/c-KIT pathway signals. Clinic-validated as a negative control (Phase 2 failure vs. vehicle; 45.7% reversible corneal haze), it serves as an essential benchmark for next-generation ocular formulation development. Select when experimental design requires VEGFR-2-specific pharmacological isolation.

Molecular Formula C20H18F3N7O2
Molecular Weight 445.4 g/mol
CAS No. 1229453-99-9
Cat. No. B605158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrizanib
CAS1229453-99-9
SynonymsAcrizanib;  LHA510;  LHA 510;  LHA-510.
Molecular FormulaC20H18F3N7O2
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C
InChIInChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31)
InChIKeyXPIHPLVWOUDMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acrizanib CAS 1229453-99-9: VEGFR-2 Inhibitor Designed for Topical Ocular Research Applications


Acrizanib (LHA510) is a small-molecule vascular endothelial growth factor receptor-2 (VEGFR-2/KDR) inhibitor with an IC₅₀ of 17.4 nM against BaF3-KDR in cell-based assays [1]. This compound was specifically designed and optimized for topical ocular delivery as a noninvasive therapeutic approach for neovascular (wet) age-related macular degeneration (nAMD) [2]. Acrizanib exhibits ≤10% remaining kinase activity against only 13 wild-type kinases (including CSF1R, Kit, PDGFRα, PDGFRβ, VEGFR1-3, Fms, DDR1-2, TIE1, and ABL1) in a panel of over 400 kinases, demonstrating a well-defined selectivity profile [1].

Why Acrizanib Cannot Be Substituted with Generic VEGFR-2 Inhibitors in Ocular Research


Generic substitution of VEGFR-2 inhibitors in ocular research contexts is scientifically invalid due to Acrizanib's unique structural optimization for topical ocular delivery. Unlike conventional VEGFR-2 inhibitors developed for systemic oncology applications, Acrizanib's molecular design was driven by iterative structure-activity relationship (SAR) studies using in vivo choroidal neovascularization (CNV) models as the primary efficacy readout [1]. This optimization strategy produced a compound with a distinct ocular pharmacokinetic profile characterized by a posterior eye chamber (PEC)-to-plasma AUC ratio exceeding 21,000-fold after topical administration [2]. Substituting Acrizanib with multi-targeted receptor tyrosine kinase inhibitors such as Axitinib (which inhibits VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, and c-KIT) or oral VEGFR-2 inhibitors like BFH772 and Apatinib introduces confounding pharmacological variables, differing selectivity profiles, and incompatible drug delivery characteristics that fundamentally alter experimental outcomes .

Quantitative Differentiation Evidence for Acrizanib in Scientific Procurement


Kinase Selectivity Profile: Acrizanib vs. Multi-Targeted VEGFR Inhibitors (Axitinib)

Acrizanib demonstrates a significantly more restricted kinase inhibition profile compared to the multi-targeted receptor tyrosine kinase inhibitor Axitinib. Acrizanib exhibits ≤10% remaining kinase activity against only 13 wild-type kinases from a panel of over 400 kinases tested . In contrast, Axitinib potently inhibits multiple kinase targets including VEGFR-1 (IC₅₀ 0.1 nM), VEGFR-2 (IC₅₀ 0.2 nM), VEGFR-3 (IC₅₀ 0.1-0.3 nM), PDGFR-β (IC₅₀ 1.6 nM), and c-KIT (IC₅₀ 1.7 nM) .

Kinase selectivity VEGFR-2 inhibition Off-target profiling

Drug Delivery Route Differentiation: Topical Ocular vs. Systemic Oral Administration

Acrizanib was specifically designed and structurally optimized for topical ocular administration, whereas comparator VEGFR-2 inhibitors such as BFH772 (IC₅₀ 3 nM) and Apatinib (IC₅₀ 1 nM) were developed as oral systemic agents . Acrizanib's SAR development used in vivo CNV models as the primary efficacy readout to optimize for topical delivery, a strategy not employed for oral VEGFR-2 inhibitors [1]. The compound demonstrates multiple formulation options suitable for topical ocular administration and an acceptable rabbit ocular PK profile [1].

Topical ocular delivery Ophthalmology Drug formulation

Clinical Efficacy Differentiation: Phase 2 Trial Results in Neovascular AMD

In a randomized, double-masked, vehicle-controlled Phase 2 clinical trial (NCT02355028), topical Acrizanib failed to demonstrate superiority over vehicle control. The primary outcome showed 25 of 33 patients in the Acrizanib group (75.8%) required rescue ranibizumab injections compared to 25 of 37 patients in the placebo group (67.6%) over 84 days (P = 0.8466) [1]. Secondary and subgroup analyses did not support evidence of efficacy [1]. Notably, 21 of 46 patients (45.7%) administered Acrizanib developed reversible corneal haze, a formulation-specific adverse event [1].

Clinical trial Neovascular AMD Topical anti-VEGF therapy

Ocular Pharmacokinetic Differentiation: PEC-to-Plasma AUC Ratio vs. Lead Analog

Acrizanib (compound 35) demonstrates a markedly improved ocular pharmacokinetic profile compared to its earlier lead analog (compound 25) in rat ocular PK studies. Acrizanib achieved a posterior eye chamber (PEC)-to-plasma AUC ratio exceeding 21,000-fold on day 11, compared to compound 25 which showed prolonged PEC exposure but a substantially lower PEC-to-plasma ratio [1]. Additionally, Acrizanib provided a significantly improved retina-to-plasma AUC exposure ratio of 598× versus 0.8× for compound 25 after 10 days of dosing [1].

Ocular pharmacokinetics Posterior eye chamber Topical bioavailability

Validated Research Applications for Acrizanib (CAS 1229453-99-9) Based on Quantitative Evidence


Kinase Selectivity Reference Standard for VEGFR-2 Focused Screening Panels

Acrizanib serves as a well-characterized selectivity reference compound in kinase inhibition screening panels. With documented ≤10% residual activity against only 13 of >400 wild-type kinases (CSF1R, Kit, PDGFRα, PDGFRβ, VEGFR1-3, Fms, DDR1-2, TIE1, ABL1), Acrizanib provides a defined selectivity benchmark against which novel VEGFR-2 inhibitors can be compared . Researchers evaluating new chemical entities for off-target kinase activity can use Acrizanib's published selectivity profile as a comparator standard, particularly when assessing compounds intended for applications where minimized off-target kinase inhibition is critical.

Negative Control Tool Compound for Topical Ocular Anti-Angiogenic Studies

Based on the Phase 2 clinical trial results where topical Acrizanib failed to demonstrate superiority over vehicle control (75.8% vs. 67.6% requiring rescue therapy, P = 0.8466), this compound is validated as a negative control tool for evaluating novel topical ocular anti-angiogenic candidates [1]. Acrizanib's well-documented clinical failure, combined with its robust preclinical characterization (rodent CNV model efficacy, ocular PK profile), makes it uniquely valuable for benchmarking new topical ocular formulations or delivery technologies. The reversible corneal haze observed in 45.7% of treated patients also provides a documented safety comparator endpoint [1].

Ocular Pharmacokinetic Benchmark for Posterior Segment Drug Delivery Optimization

Acrizanib's quantitative ocular PK parameters—specifically the >21,000-fold PEC-to-plasma AUC ratio and 598× retina-to-plasma AUC ratio—establish a benchmark for evaluating novel formulations or delivery technologies targeting the posterior eye segment [2]. Researchers developing next-generation topical ocular therapeutics can use Acrizanib as a reference compound to assess whether new formulations achieve comparable or superior posterior segment targeting relative to systemic exposure. The SAR optimization that improved the retina-to-plasma AUC ratio from 0.8× (compound 25) to 598× (Acrizanib) also provides a case study in structure-based ocular delivery optimization [2].

VEGFR-2 Inhibition Studies Requiring Minimized Multi-Kinase Confounding

Unlike multi-targeted VEGFR inhibitors such as Axitinib (which potently inhibits VEGFR1-3, PDGFR-β, and c-KIT at sub-nanomolar to low nanomolar concentrations), Acrizanib provides a more restricted pharmacological profile suitable for studies where VEGFR-2-specific effects must be isolated . Researchers investigating VEGFR-2 signaling pathways, particularly in ocular angiogenesis models, should select Acrizanib when experimental design requires minimizing confounding signals from PDGFR or c-KIT pathway inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acrizanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.